(1,2,3-Trimethylbut-3-enyl)benzene
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Overview
Description
(1,2,3-Trimethylbut-3-enyl)benzene: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a (1,2,3-trimethylbut-3-enyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3-trimethylbut-3-enyl)benzene can be achieved through several methods. One common approach involves the alkylation of benzene with (1,2,3-trimethylbut-3-enyl) halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1,2,3-Trimethylbut-3-enyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alkane using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
(1,2,3-Trimethylbut-3-enyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,2,3-trimethylbut-3-enyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1,2,3-Trimethylbut-2-enyl)benzene
- (1,2,3-Trimethylbut-1-enyl)benzene
- (1,2,3-Trimethylbutyl)benzene
Uniqueness
(1,2,3-Trimethylbut-3-enyl)benzene is unique due to the position of the double bond in the (1,2,3-trimethylbut-3-enyl) group, which can influence its reactivity and interactions compared to its isomers. This structural feature may result in different chemical and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
85895-82-5 |
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Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3,4-dimethylpent-4-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-10(2)11(3)12(4)13-8-6-5-7-9-13/h5-9,11-12H,1H2,2-4H3 |
InChI Key |
ZFZCDJRTJOBZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)C(=C)C |
Origin of Product |
United States |
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